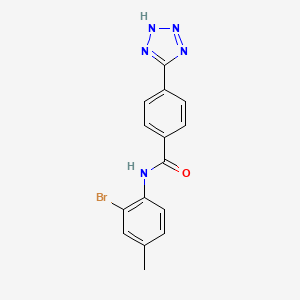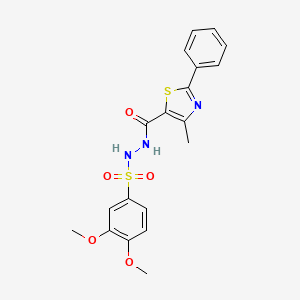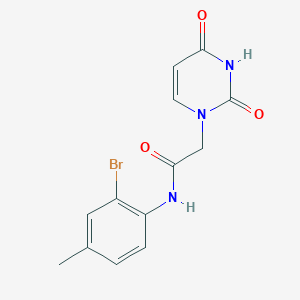
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTB belongs to the family of tetrazole-containing compounds, which have been shown to have various biological activities.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a selective inhibitor of the TRPM8 channel, which is involved in the transmission of pain signals. By inhibiting the activity of this channel, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide can reduce the transmission of pain signals and provide relief from neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to reduce the sensitivity to cold stimuli, indicating its potential as a treatment for neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its selectivity for the TRPM8 channel, which makes it a promising therapeutic agent for the treatment of neuropathic pain. However, one of the limitations of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide. One potential direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as a treatment for other types of pain, such as inflammatory pain. Another direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, the development of more soluble forms of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with 4-aminobenzamide to form N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of the TRPM8 channel, which is involved in the transmission of pain signals. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-9-2-7-13(12(16)8-9)17-15(22)11-5-3-10(4-6-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCWWYDRRZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![2-[[benzyl(propan-2-yl)amino]methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680527.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)